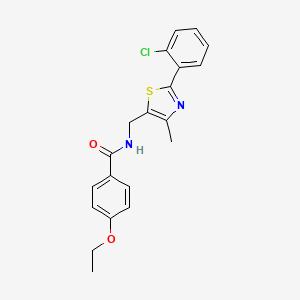

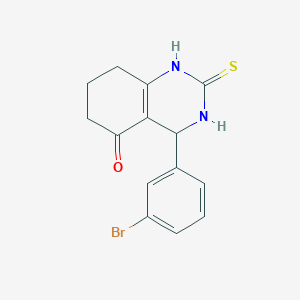

![molecular formula C19H17ClN2O3S B2626770 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 330201-59-7](/img/structure/B2626770.png)

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

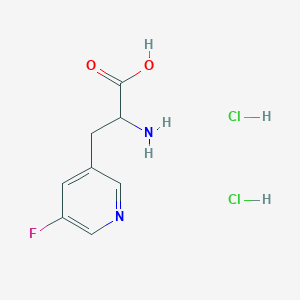

The compound “2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that has been synthesized via a sequence of multistep synthesis processes . The synthesis started with 2-(4-chlorophenoxy)acetic acid and 4-(4-methylphenyl)thiazol-2-amine in dry dichloromethane, followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as a coupling agent in cold condition .

Synthesis Analysis

The synthesized compound was elucidated by different spectroscopic techniques such as NMR and LC-MS . The structure was finally confirmed by the X-ray diffraction method .Molecular Structure Analysis

The compound has crystallized in the orthorhombic crystal system with the space group Pca21 . Density functional theory calculations were carried out to compare the computational values of the starting materials with the final compound . The frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) of the compound were analyzed . In the crystal structure, intermolecular and intramolecular interactions were observed . Atom N12 represents the chiral center of the molecule, which is connected to four different groups . The stereochemistry of this molecule at N12 is S configuration .Chemical Reactions Analysis

Theoretical studies such as geometry optimization calculation were performed . The molecular orbital energy levels, chemical reactivity descriptors, and molecular electrostatic potential surface were generated . The energy difference between HOMO and LUMO is known as the energy gap . The energies of HOMO and LUMO were computed, and the energy values of HOMO and LUMO are -5.68 eV and -1.60 eV respectively .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as bond lengths, bond angles, and torsion angles were computed at B3LYP/6-31 G (d, p) levels . The geometrical parameters were compared with the experimental parameters .Scientific Research Applications

Synthesis and Structural Transformation

The compound 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been studied for their synthesis and structural transformation behaviors. For instance, Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of similar compounds, highlighting their stability and structural prerequisites for specific ring transformations (Sápi et al., 1997).

Antibacterial Applications

Potential Antibacterial Agents

Research has also been conducted on the antibacterial applications of related thiazolidin and azetidine derivatives. Desai et al. (2008) synthesized several compounds and evaluated their antibacterial activity, suggesting moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Crystal Structure Elucidation

Crystallographic Studies

The crystal structure of similar compounds has been examined to understand their molecular arrangement and interactions. Saravanan et al. (2016) provided insights into the orientation of chlorophenyl and thiazole rings and the intermolecular interactions within the crystal structure (Saravanan et al., 2016).

Antioxidant and Anti-inflammatory Properties

Evaluation for Anti-inflammatory and Antioxidant Activity

Compounds related to 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide have been synthesized and assessed for their anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) reported on the antioxidant and anti-inflammatory activities of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, highlighting compounds with promising activities in this domain (Koppireddi et al., 2013).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-12-9-13(3-8-17(12)24-2)16-11-26-19(21-16)22-18(23)10-25-15-6-4-14(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOPAFWQLGQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

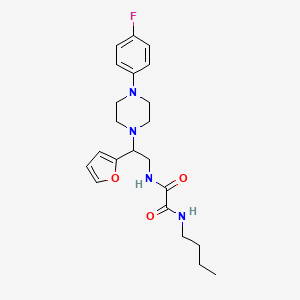

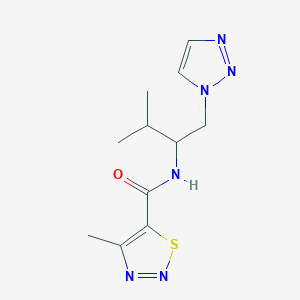

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

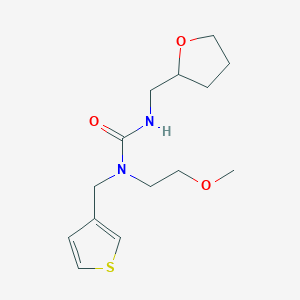

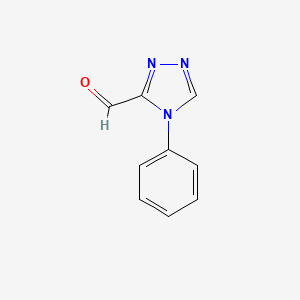

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)

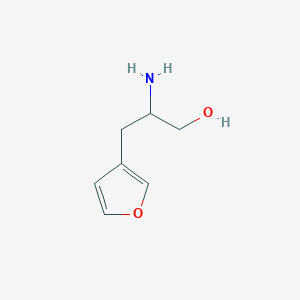

![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)